(R)-1-Ethyl-5-(hydroxymethyl)piperazin-2-one
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Overview
Description
®-1-Ethyl-5-(hydroxymethyl)piperazin-2-one is a chiral compound with potential applications in various fields, including chemistry, biology, and medicine. Its unique structure, featuring a piperazine ring with an ethyl group and a hydroxymethyl group, makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Ethyl-5-(hydroxymethyl)piperazin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as piperazine and ethylating agents.
Ethylation: The piperazine ring is ethylated using an appropriate ethylating agent under controlled conditions to introduce the ethyl group at the 1-position.
Hydroxymethylation: The hydroxymethyl group is introduced at the 5-position through a hydroxymethylation reaction, often using formaldehyde or other suitable reagents.
Industrial Production Methods
Industrial production of ®-1-Ethyl-5-(hydroxymethyl)piperazin-2-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: Depending on the scale, batch or continuous flow reactors may be used to carry out the reactions.
Purification: The crude product is purified using techniques such as crystallization, distillation, or chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
®-1-Ethyl-5-(hydroxymethyl)piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The ethyl and hydroxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids.
Reduction: Reduction can produce alcohols or amines.
Substitution: Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
®-1-Ethyl-5-(hydroxymethyl)piperazin-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ®-1-Ethyl-5-(hydroxymethyl)piperazin-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the compound’s structure and the context in which it is used.
Comparison with Similar Compounds
Similar Compounds
®-1-Benzyl-6-hydroxymethyl-piperazin-2-one: This compound has a benzyl group instead of an ethyl group, leading to different chemical and biological properties.
®-6-(Hydroxymethyl)piperazin-2-one: Lacks the ethyl group, which may affect its reactivity and applications.
Uniqueness
®-1-Ethyl-5-(hydroxymethyl)piperazin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an ethyl group and a hydroxymethyl group on the piperazine ring makes it a versatile compound for various applications.
Properties
Molecular Formula |
C7H14N2O2 |
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Molecular Weight |
158.20 g/mol |
IUPAC Name |
(5R)-1-ethyl-5-(hydroxymethyl)piperazin-2-one |
InChI |
InChI=1S/C7H14N2O2/c1-2-9-4-6(5-10)8-3-7(9)11/h6,8,10H,2-5H2,1H3/t6-/m1/s1 |
InChI Key |
DMDFXVVDLIVGAU-ZCFIWIBFSA-N |
Isomeric SMILES |
CCN1C[C@@H](NCC1=O)CO |
Canonical SMILES |
CCN1CC(NCC1=O)CO |
Origin of Product |
United States |
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